Cas no 59514-47-5 (PHOSPHONIUM, OCTADECYLTRIPHENYL-)

Octadecyltriphenylphosphonium is a quaternary phosphonium compound characterized by its long alkyl chain (octadecyl) and three phenyl groups attached to a central phosphorus atom. This structure imparts notable properties, including thermal stability and lipophilicity, making it useful in phase-transfer catalysis, ion-exchange applications, and as a precursor for synthesizing specialty surfactants or ionic liquids. Its amphiphilic nature allows for effective interfacial activity, while the phosphonium core enhances reactivity in organic transformations. The compound is typically employed in research and industrial processes requiring stable, highly functionalized phosphonium salts. Proper handling is advised due to its potential sensitivity to moisture and strong oxidizing agents.
PHOSPHONIUM, OCTADECYLTRIPHENYL- structure
59514-47-5 structure
商品名:PHOSPHONIUM, OCTADECYLTRIPHENYL-
CAS番号:59514-47-5
MF:C36H52P+
メガワット:515.772
CID:3491463
PubChem ID:11786690

PHOSPHONIUM, OCTADECYLTRIPHENYL- 化学的及び物理的性質

名前と識別子

    • PHOSPHONIUM, OCTADECYLTRIPHENYL-
    • (1-Octadecyl)triphenylphosphonium bromide
    • Octadecyl(triphenyl)phosphonium bromide
    • n-Octadecyl-triphenylphosphonium
    • Triphenyl-n-octadecylphosphonium bromide
    • MFCD22199740
    • SCHEMBL2979400
    • Stearyltriphenylphosphonium Bromide
    • 59514-47-5
    • octadecyl(triphenyl)phosphanium;bromide
    • AKOS017345129
    • Octadecyl(triphenyl)phosphoniumbromide
    • 42036-79-3
    • UNZVCQADHJCNDL-UHFFFAOYSA-M
    • インチ: InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1
    • InChIKey: UNZVCQADHJCNDL-UHFFFAOYSA-M

計算された属性

  • せいみつぶんしりょう: 594.29900Da
  • どういたいしつりょう: 594.29900Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 38
  • 回転可能化学結合数: 20
  • 複雑さ: 463
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų

PHOSPHONIUM, OCTADECYLTRIPHENYL- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1972348-100g
Octadecyltriphenylphosphonium
59514-47-5 98%
100g
¥17858.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1972348-10g
Octadecyltriphenylphosphonium
59514-47-5 98%
10g
¥4998.00 2024-05-07
A2B Chem LLC
AV16699-25g
Octadecyl(triphenyl)phosphonium bromide
59514-47-5 95%
25g
$532.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1972348-25g
Octadecyltriphenylphosphonium
59514-47-5 98%
25g
¥7490.00 2024-05-07
A2B Chem LLC
AV16699-10g
Octadecyl(triphenyl)phosphonium bromide
59514-47-5 95%
10g
$315.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1972348-1g
Octadecyltriphenylphosphonium
59514-47-5 98%
1g
¥1562.00 2024-05-07
A2B Chem LLC
AV16699-1g
Octadecyl(triphenyl)phosphonium bromide
59514-47-5 95%
1g
$75.00 2024-04-19
A2B Chem LLC
AV16699-100g
Octadecyl(triphenyl)phosphonium bromide
59514-47-5 95%
100g
$1316.00 2024-04-19
A2B Chem LLC
AV16699-5g
Octadecyl(triphenyl)phosphonium bromide
59514-47-5 95%
5g
$209.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1972348-5g
Octadecyltriphenylphosphonium
59514-47-5 98%
5g
¥3698.00 2024-05-07

PHOSPHONIUM, OCTADECYLTRIPHENYL- 関連文献

PHOSPHONIUM, OCTADECYLTRIPHENYL-に関する追加情報

Phosphonium, Octadecyltriphenyl- (CAS No. 59514-47-5): A Versatile Organic Synthesis Catalyst and Functional Material Precursor

Phosphonium, Octadecyltriphenyl- (CAS No. 59514-47-5) is a quaternary phosphorus compound that has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and broad applicability. As a member of the phosphonium salt family, this compound features a central phosphorus atom bonded to three phenyl groups and one octadecyl (C₁₈H₃₇) chain, creating a hydrophobic cationic species with distinct amphiphilic characteristics. Its molecular formula, C₂₇H₃₀P⁺Cl⁻, reflects the ionic nature of the compound, which is commonly synthesized via alkylation of triphenylphosphine with an appropriate halide source. The octadecyltriphenylphosphonium chloride structure enables it to act as a phase-transfer catalyst (PTC), bridging polar and non-polar reaction environments to enhance reaction efficiency and selectivity.

Recent advancements in catalytic methodologies have highlighted the importance of quaternary phosphorus compounds like Phosphonium, Octadecyltriphenyl- in enabling sustainable chemical processes. For instance, studies published in *Organic Letters* (2023) demonstrated its role in accelerating C–O bond formation under mild conditions by facilitating the transfer of reactive species between aqueous and organic phases. This application aligns with modern green chemistry principles, where minimizing energy consumption and reducing solvent usage are critical objectives. The long alkyl chain in its structure contributes to its solubility in non-polar solvents while maintaining ionic interactions essential for catalytic activity.

In materials science, Phosphonium-based salts are increasingly explored for their ability to self-assemble into organized structures or serve as building blocks for functional polymers. The triphenylphosphonium moiety, combined with the hydrocarbon tail of octadecyl groups, allows for the design of stimuli-responsive materials or surfactants with tailored surface properties. Research from *Advanced Materials Interfaces* (2023) revealed that such compounds can form micellar aggregates in mixed solvent systems, offering potential applications in drug delivery systems or nanomaterials development where controlled aggregation is required.

The synthesis of Phosphonium, Octadecyltriphenyl- typically involves nucleophilic substitution reactions between triphenylphosphine and an alkyl halide precursor. A critical step is the choice of halogenating agent—bromide or chloride salts—which influences both yield and purity. Modern protocols emphasize atom-economical approaches to minimize byproducts while ensuring high stereoselectivity when applicable. For example, microwave-assisted synthesis methods reported in *Synthetic Communications* (2023) reduced reaction times by up to 60% compared to traditional heating techniques without compromising product quality.

One notable application domain for this compound lies in cross-coupling reactions under phase-transfer catalysis conditions. The cationic phosphorus center acts as a Lewis acid site that activates substrates through coordination effects while the hydrocarbon tail ensures compatibility with non-polar reaction media. This dual functionality has been exploited in asymmetric synthesis projects where enantiomeric excess is paramount for pharmaceutical applications. A 2023 study from *ACS Catalysis* demonstrated its effectiveness as a chiral PTC catalyst when paired with specific ligands derived from natural products like menthol or camphor.

In electrochemical contexts, Phosphonium salts have shown promise as components of room-temperature ionic liquids (RTILs). When dissolved in appropriate solvents or used as pure melts at elevated temperatures (>80°C), these compounds form non-volatile media ideal for battery electrolytes or corrosion inhibition systems. The high thermal stability observed in Octadecyltriphenylphosphonium chloride, particularly under oxidative conditions reported by *Journal of Electroanalytical Chemistry* (2023), makes it suitable for high-performance energy storage devices requiring long operational lifespans.

Surface modification applications represent another frontier where this compound excels. The combination of aromatic phenyl groups and long-chain alkylation provides excellent adhesion properties when used as coupling agents between organic polymers and inorganic substrates like silica or alumina surfaces. Techniques such as plasma polymerization or layer-by-layer deposition benefit from these characteristics to create durable coatings with enhanced hydrophobicity or biocompatibility—key requirements for biomedical devices discussed extensively at the *International Conference on Surface Engineering* (ICSE 2023).

Environmental remediation studies have also explored the potential of Phosphorus-containing organocatalysts like this compound for removing heavy metals from contaminated water sources through ion exchange mechanisms facilitated by their cationic nature combined with aromatic ring interactions via π-complexation effects described in *Environmental Science & Technology Letters* (April 2023). Such research highlights how traditional synthetic routes can be repurposed toward solving contemporary ecological challenges without introducing toxic elements into waste streams during production cycles.

The pharmaceutical industry continues to investigate new roles for Quaternary ammonium/phosphorus derivatives, including their use as prodrugs capable of controlled release within biological systems after enzymatic cleavage at specific pH levels—a mechanism detailed recently by researchers at ETH Zurich working on targeted cancer therapies using liposomal formulations encapsulating these types of molecules (*Journal of Medicinal Chemistry*, May 2023). Additionally, preliminary findings suggest possible anti-inflammatory properties when incorporated into certain polymeric scaffolds used for tissue engineering purposes.

Characterization techniques play crucial roles in understanding how variations affect performance across different applications domains involving Octadecyltriphenyloxophorane derivatives like our subject here today since even minor changes could significantly alter physical properties such as melting point behavior under varying humidity levels which was systematically analyzed using differential scanning calorimetry combined with computational modeling approaches presented during last year's IUPAC symposium on interfacial phenomena (*IUPAC Symposium Proceedings*, March 2023).

Thermodynamic stability assessments conducted through advanced spectroscopic methods including solid-state NMR confirmed that despite having multiple aromatic rings attached directly onto phosphorus atoms via single bonds there remains minimal tendency towards decomposition unless exposed directly either UV radiation above 365 nm wavelength range over extended periods exceeding typical storage durations outlined clearly within recent publications (*Applied Spectroscopy Reviews*, June-July issue covering thermal degradation kinetics studies specifically focused on substituted phosphines).

Innovative approaches combining machine learning algorithms trained on large datasets containing reaction parameters related specifically those involving various types phase-transfer catalysts including our target molecule showed promising results predicting optimal molar ratios needed achieve maximum conversion rates while minimizing side product formation (*Chemical Engineering Journal*, August edition discussing AI-driven optimization strategies applied successfully several pilot-scale chemical manufacturing plants now implementing predictive maintenance models based similar data analytics frameworks).

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